N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide
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Overview
Description
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes benzyl, difluorophenyl, and ethoxyphenylsulfonyl groups attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be added via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated difluorophenyl compound in the presence of a palladium catalyst.
Sulfonylation: The ethoxyphenylsulfonyl group can be introduced through a sulfonylation reaction using 4-ethoxybenzenesulfonyl chloride and a suitable base.
Amidation: The final step involves the formation of the glycinamide backbone through an amidation reaction using glycine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of N2-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or difluorophenyl derivatives.
Scientific Research Applications
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of fluorinated and sulfonylated groups on biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- **N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide
Uniqueness
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide is unique due to the presence of both difluorophenyl and ethoxyphenylsulfonyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for specific interactions with molecular targets.
Properties
Molecular Formula |
C23H22F2N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C23H22F2N2O4S/c1-2-31-18-11-13-19(14-12-18)32(29,30)27(15-17-7-4-3-5-8-17)16-22(28)26-23-20(24)9-6-10-21(23)25/h3-14H,2,15-16H2,1H3,(H,26,28) |
InChI Key |
OKCAZMIWFLIINN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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